molecular formula C45H55NO16 B12294093 [4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B12294093
M. Wt: 865.9 g/mol
InChI Key: VLNULAHOGSXBDZ-UHFFFAOYSA-N
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Description

[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic compound with a multifaceted structure. This compound is characterized by its unique combination of functional groups, including acetyloxy, cyclopropanecarbonyloxy, furan, hydroxy, and benzoate moieties. The presence of these diverse functional groups makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the sequential addition of the various functional groups. Key reagents used in these steps include acetic anhydride, cyclopropanecarbonyl chloride, and furan-2-carboxylic acid. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: [4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as hydroxyl, acetyloxy, and furan moieties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or carboxylic acids, while reduction of the acetyloxy group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry: In chemistry, [4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is used as a model compound for studying complex organic reactions and mechanisms. Its diverse functional groups provide a rich platform for exploring reaction pathways and intermediates.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its complex structure and reactivity make it valuable for creating novel polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of [4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the furan moiety may interact with DNA or proteins, while the acetyloxy and cyclopropanecarbonyloxy groups may influence cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.

Similar Compounds:

  • [4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(thiophene-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
  • [4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(pyrrole-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. Compared to similar compounds, it offers a unique platform for studying complex reaction mechanisms and exploring new applications in various fields.

Properties

Molecular Formula

C45H55NO16

Molecular Weight

865.9 g/mol

IUPAC Name

[4-acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H55NO16/c1-22(2)20-57-41(54)46-32(27-14-11-17-56-27)33(49)40(53)59-28-19-45(55)37(61-39(52)25-12-9-8-10-13-25)35-43(7,29(48)18-30-44(35,21-58-30)62-24(4)47)36(50)34(60-38(51)26-15-16-26)31(23(28)3)42(45,5)6/h8-14,17,22,26,28-30,32-35,37,48-49,55H,15-16,18-21H2,1-7H3,(H,46,54)

InChI Key

VLNULAHOGSXBDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CO5)NC(=O)OCC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CC7

Origin of Product

United States

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